molecular formula C9H8N2O3 B13141813 6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid

6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid

Cat. No.: B13141813
M. Wt: 192.17 g/mol
InChI Key: QVGPFTJRXFHGRW-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyridine and pyrrole rings in its structure makes it a versatile scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can be achieved through various synthetic routes. One efficient method involves the cyclization of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water. This catalyst-free domino reaction proceeds under mild conditions, typically at 80°C, and affords the desired pyrrolo[3,2-c]pyridine derivatives with high yields (76-94%) after simple crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyridine and pyrrole rings. This combination enhances its chemical reactivity and potential for bioactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

6-methyl-4-oxo-1,5-dihydropyrrolo[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-4-2-6-5(8(12)10-4)3-7(11-6)9(13)14/h2-3,11H,1H3,(H,10,12)(H,13,14)

InChI Key

QVGPFTJRXFHGRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N2)C(=O)O)C(=O)N1

Origin of Product

United States

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